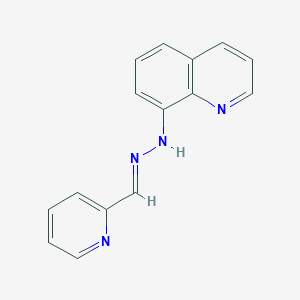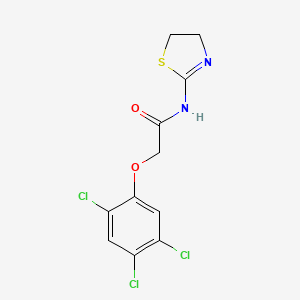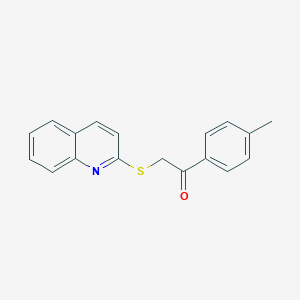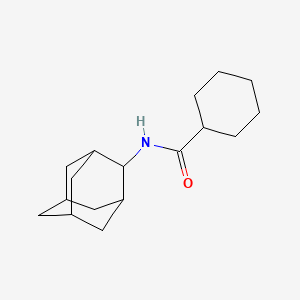
2-pyridinecarbaldehyde 8-quinolinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridinecarbaldehyde 8-quinolinylhydrazone (PCQH) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In Finally, we will list several future directions for research on PCQH.
Wirkmechanismus
The mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to protect against oxidative stress-induced damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-pyridinecarbaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily modified to improve the yield and purity of the product. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been extensively studied, and its anti-cancer activity has been well-documented. However, there are also some limitations to the use of 2-pyridinecarbaldehyde 8-quinolinylhydrazone in lab experiments. For example, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Furthermore, the mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-pyridinecarbaldehyde 8-quinolinylhydrazone. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, more studies could be conducted to elucidate the mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone, which could provide valuable insights into its potential applications in cancer research. Finally, more studies could be conducted to explore the potential applications of 2-pyridinecarbaldehyde 8-quinolinylhydrazone in other scientific research fields, such as neurobiology and immunology.
Synthesemethoden
2-pyridinecarbaldehyde 8-quinolinylhydrazone can be synthesized by reacting 2-pyridinecarbaldehyde with 8-quinolinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a pure product with high yield. The synthesis of 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-pyridinecarbaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. One of the most promising applications of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is in the field of cancer research. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer drug.
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-9-16-13(7-1)11-18-19-14-8-3-5-12-6-4-10-17-15(12)14/h1-11,19H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBHZAKTGCIQZ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)



![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)